2-Methyl-2H-indazole

Vue d'ensemble

Description

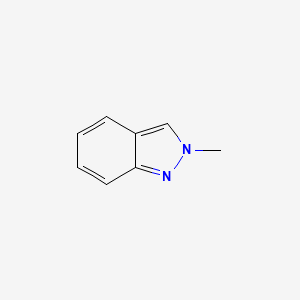

2-Methyl-2H-indazole is a nitrogen-containing heterocyclic compound with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 2-Methyl-2H-indazole. One common method involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-catalyzed reactions due to their efficiency and high yields. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier is a viable method for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2H-indazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite for nitration-annulation reactions, and reducing agents such as TiCl4/Zn for reductive cyclization . Reaction conditions often involve the use of solvents like DMSO and catalysts like Cu(OAc)2 .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration-annulation reactions can produce nitro-substituted indazoles, while reductive cyclization can yield various reduced derivatives .

Applications De Recherche Scientifique

Antimicrobial Properties

One of the prominent applications of 2-methyl-2H-indazole derivatives is their antimicrobial activity. Research has demonstrated that certain derivatives exhibit potent antiprotozoal effects, making them promising candidates for treating infections caused by protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. For instance, studies have shown that specific this compound derivatives are significantly more effective than metronidazole, a commonly used antiprotozoal drug.

Case Study: Antiprotozoal Activity

- Compounds Tested : Various derivatives including 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole.

- Findings : Compound 18 was found to be 12.8 times more active against G. intestinalis than metronidazole. Additionally, compounds 18 and 23 showed in vitro growth inhibition against Candida albicans and Candida glabrata .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has also been explored. Certain compounds have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This property suggests that these derivatives could be beneficial in treating conditions associated with inflammation.

Case Study: COX-2 Inhibition

- Compounds Tested : Selected derivatives such as compounds 18, 21, 23, and 26.

- Findings : These compounds exhibited in vitro inhibitory activity against COX-2, suggesting a potential role in the management of inflammatory diseases .

Anticancer Activity

The indazole core is recognized for its application as a pharmacophore in cancer treatment. Derivatives of this compound have been synthesized and evaluated for their activity against various cancer cell lines.

Case Study: Kinase Inhibition

- Compounds Tested : Indazole derivatives acting as kinase inhibitors.

- Findings : Indazole derivatives have been reported to target specific kinases involved in cancer progression, showing efficacy against lung, breast, colon, and prostate cancers. Notably, commercial anticancer drugs such as axitinib and pazopanib contain indazole structures .

Synthesis and Mechanisms

The synthesis of this compound has been achieved through various methods, including regioselective alkylation techniques that enhance its biological activity. Understanding the synthesis pathways is crucial for developing new derivatives with improved efficacy.

Synthesis Techniques

- Methodologies :

These synthetic strategies not only yield high-purity compounds but also allow for the introduction of various functional groups that can modulate biological activity.

Summary of Biological Activities

The following table summarizes the biological activities associated with different derivatives of this compound:

| Compound | Activity Type | Target Pathogen/Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| Compound 18 | Antiprotozoal | Giardia intestinalis | <0.1 |

| Compound 21 | COX-2 Inhibition | Human COX-2 | 10 |

| Compound A | Kinase Inhibition | Various Cancer Lines | <5 |

| Compound B | Antifungal | Candida albicans | <0.5 |

Mécanisme D'action

The mechanism of action of 2-Methyl-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Methyl-2H-indazole include other indazole derivatives such as 1H-indazole and 3-methyl-2H-indazole . These compounds share the indazole core structure but differ in the position and nature of substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Activité Biologique

2-Methyl-2H-indazole is a significant compound within the indazole family, known for its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its antiprotozoal, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms. Its tautomeric forms (1H and 2H) exhibit different properties, with the 2H form being a stronger base than the 1H form, as indicated by pKb values . The compound's structural features contribute to its biological activity, making it a valuable scaffold in medicinal chemistry.

Synthesis of this compound Derivatives

Recent advancements in synthetic methodologies have enabled the efficient production of various derivatives of this compound. These methods often involve one-pot procedures that combine ultrasound synthesis and cyclization techniques . The derivatives are crucial for exploring SAR and enhancing biological efficacy.

Antiprotozoal Activity

Numerous studies have highlighted the antiprotozoal activity of this compound derivatives against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. For instance, certain derivatives showed IC50 values significantly lower than that of metronidazole, a commonly used reference drug:

| Compound | Target Protozoa | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18 | G. intestinalis | 0.058 | |

| Compound 10 | E. histolytica | 0.045 | |

| Compound 8 | T. vaginalis | 0.067 |

The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances activity against these protozoa .

Antimicrobial Activity

In addition to antiprotozoal effects, some derivatives have demonstrated potent antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella enterica, as well as yeast strains like Candida albicans. The following table summarizes the antimicrobial potency of selected derivatives:

These findings suggest that modifications to the indazole scaffold can lead to enhanced antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been investigated, particularly their inhibitory effects on cyclooxygenase-2 (COX-2). Some compounds exhibited comparable binding modes to established COX-2 inhibitors like rofecoxib, indicating their potential for treating inflammatory conditions .

Case Studies

- Antiprotozoal Efficacy : A study evaluated a series of indazole derivatives against E. histolytica, revealing that compounds with specific substitutions at the C3 position exhibited enhanced potency compared to traditional treatments .

- Antimicrobial Screening : Another investigation assessed the activity of various substituted indazoles against multiple bacterial strains, finding that certain modifications significantly increased efficacy against resistant strains .

Propriétés

IUPAC Name |

2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZHXZJUWHKFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197501 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-00-0 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4838-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the regioselective synthesis of 2-alkyl-2H-indazoles?

A1: Regioselective synthesis is crucial in organic chemistry as it allows for the targeted formation of a specific isomer, even when multiple possibilities exist. In the case of 2-alkyl-2H-indazoles, achieving regioselective alkylation at the 2-position is important because different isomers may have distinct biological activities or serve as valuable building blocks for further chemical synthesis. []

Q2: What is the role of trimethyloxonium tetrafluoroborate and triethyloxonium hexafluorophosphate in this synthesis?

A2: These reagents, trimethyloxonium tetrafluoroborate and triethyloxonium hexafluorophosphate, act as powerful alkylating agents. They facilitate the transfer of a methyl or ethyl group, respectively, to the nitrogen atom in the indazole ring system. [] This alkylation step is key to achieving the desired 2-methyl-2H-indazole or 2-ethyl-2H-indazole product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.